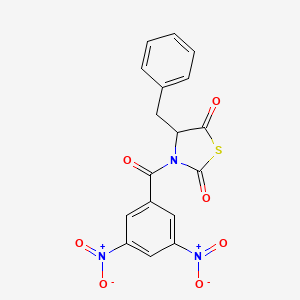
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a benzyl group, and a dinitrobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine or a cysteine derivative with a carbonyl compound under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of Dinitrobenzoyl Group: The final step involves the acylation of the thiazolidine ring with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dinitrobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
科学的研究の応用
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of their functions. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.
3,5-Dinitrobenzoyl Chloride: A precursor used in the synthesis of the compound.
Benzyl Thiazolidine: A related compound with a benzyl group attached to the thiazolidine ring.
Uniqueness
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the benzyl and dinitrobenzoyl groups makes it distinct from other thiazolidine derivatives.
特性
CAS番号 |
69689-43-6 |
|---|---|
分子式 |
C17H11N3O7S |
分子量 |
401.4 g/mol |
IUPAC名 |
4-benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C17H11N3O7S/c21-15(11-7-12(19(24)25)9-13(8-11)20(26)27)18-14(16(22)28-17(18)23)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 |
InChIキー |
OHYSGEJUSBGOSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
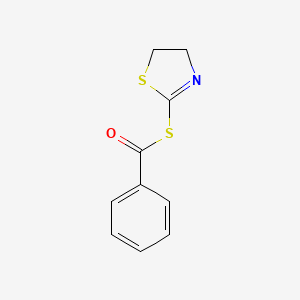

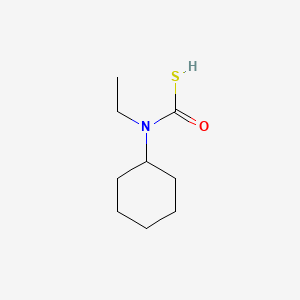

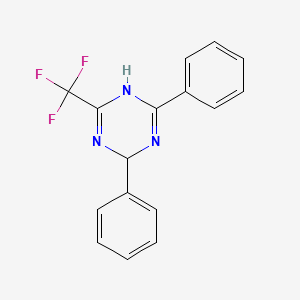
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
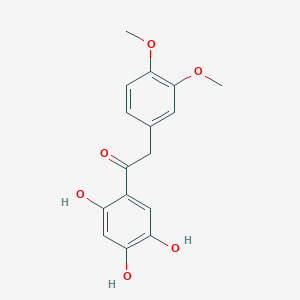

![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)

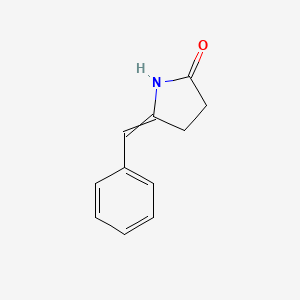
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
